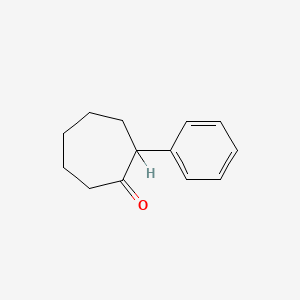

2-Phenylcycloheptanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHNKILPLXXDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871237 | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-78-2 | |

| Record name | 2-Phenylcycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14996-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Phenylcycloheptanone: A Technical Guide

Introduction

2-Phenylcycloheptanone (CAS No. 14996-78-2) is an aromatic ketone featuring a seven-membered cycloalkanone ring substituted with a phenyl group at the alpha position.[1] This structure is a valuable scaffold in organic synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a comprehensive understanding of its spectroscopic characteristics.

While spectral data for this compound are cataloged in specialized databases, they are not broadly accessible in the public domain.[2] This guide, therefore, serves as an in-depth technical resource, presenting a predicted spectroscopic profile of this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is supported by comparative data from its lower homologue, 2-phenylcyclohexanone, to provide a robust and scientifically grounded interpretation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral behavior for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The deshielding effect of the carbonyl group and the aromatic ring are the dominant factors influencing the chemical shifts of the aliphatic protons. Protons alpha to the carbonyl are shifted downfield, with the benzylic proton at the C2 position experiencing the greatest effect.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |

| 7.40 - 7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~3.7 | Triplet | 1H | C2-H (Benzylic) | Alpha to both the carbonyl and phenyl group, leading to significant deshielding. |

| ~2.6 | Multiplet | 2H | C7-H ₂ | Alpha to the carbonyl group, resulting in a downfield shift.[3] |

| 2.0 - 1.5 | Multiplet | 8H | C3, C4, C5, C6-H ₂ | Methylene protons of the cycloheptyl ring, exhibiting complex overlapping signals. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is highly characteristic, appearing at a very low field (>200 ppm) due to the strong deshielding effect of the double-bonded oxygen.

| Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| ~212 | C =O (C1) | The ketone carbonyl carbon is significantly deshielded.[4] |

| ~140 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the cycloheptanone. |

| ~129 | Ar-C H | Aromatic carbons. |

| ~128 | Ar-C H | Aromatic carbons. |

| ~127 | Ar-C H | Aromatic carbons. |

| ~58 | C H-Ph (C2) | The benzylic carbon, shifted downfield by both the phenyl and carbonyl groups. |

| ~42 | C H₂ (C7) | The methylene carbon alpha to the carbonyl. |

| ~30 | C H₂ | Aliphatic methylene carbon. |

| ~28 | C H₂ | Aliphatic methylene carbon. |

| ~24 | C H₂ | Aliphatic methylene carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable chemical shift referencing.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the sample is placed correctly in the spinner and inserted into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of ~4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: 1024 scans (or more, depending on concentration), relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic absorption is the strong carbonyl (C=O) stretch.

Predicted Characteristic IR Absorption Bands

The position of the carbonyl stretch is sensitive to its electronic environment. In a simple saturated seven-membered ring like cycloheptanone, the C=O stretch appears around 1705 cm⁻¹. The conjugation of the carbonyl with the adjacent phenyl ring in this compound introduces partial single-bond character, which weakens the C=O bond and lowers its stretching frequency.[5][6] This is a critical feature for confirming the structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1685 | Strong | C=O Stretch | Conjugated Ketone |

| ~1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1260 | Medium | C-C-C Stretch | Aromatic Ketone C-CO-C |

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and the beam path is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum (32 scans is typical) which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

-

Data Processing and Analysis: The software automatically ratios the sample interferogram against the background interferogram. The resulting spectrum should be analyzed for the characteristic absorption bands detailed above. Clean the ATR crystal thoroughly after analysis.

Caption: Experimental workflow for FTIR analysis via ATR.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. The fragmentation of this compound is expected to be directed by the stable aromatic ring and the carbonyl group.

Predicted Mass Spectrum and Fragmentation Pattern

Upon electron impact, the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. The most common fragmentation pathways for ketones are alpha-cleavages, where the bond adjacent to the carbonyl group breaks.[4]

| m/z (mass-to-charge ratio) | Proposed Ion | Fragmentation Pathway |

| 188 | [C₁₃H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [M - CO]⁺˙ | Loss of carbon monoxide via rearrangement. |

| 117 | [C₉H₉]⁺ | Alpha-cleavage and rearrangement. |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage, formation of benzoyl cation. |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion. |

| 77 | [C₆H₅]⁺ | Loss of the cycloheptanone ring, forming the phenyl cation. |

Experimental Protocol for EI-MS Data Acquisition

This protocol ensures the generation of a standard, library-searchable mass spectrum.

Methodology:

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, dissolve a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV, which provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries.[7]

-

Instrument Parameters:

-

Ion Source Temperature: Set to ~230 °C to ensure sample volatilization without thermal degradation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Mass Range: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be taken at the apex of the chromatographic peak corresponding to this compound.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 188. Analyze the fragmentation pattern to identify characteristic losses and fragment ions as detailed in the table above, confirming the connectivity of the molecule.

Caption: Experimental workflow for GC-MS (EI) analysis.

References

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclohexanone. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclopentanone. Retrieved from [Link]

-

ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Synthesis and characterization of 2-Phenylcycloheptanone

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcycloheptanone

Executive Summary

The α-aryl ketone motif is a cornerstone in modern medicinal chemistry, serving as a critical precursor for a wide array of heterocyclic compounds and biologically active molecules.[1][2] Among these, this compound represents a valuable scaffold, yet its synthesis presents unique challenges related to regioselectivity and efficiency. This guide provides a comprehensive overview of a state-of-the-art synthetic methodology—Rhodium(III)-catalyzed C-H functionalization—offering a robust and atom-economical route to this key intermediate. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the essential characterization techniques required to validate the final product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies for the construction of complex molecular architectures.

Introduction: The Significance of α-Aryl Ketones

The direct attachment of an aryl group to the α-position of a carbonyl compound is a powerful transformation in organic synthesis. Molecules containing the α-aryl ketone structure are not only prevalent in pharmaceuticals and agrochemicals but also serve as versatile intermediates for further molecular elaboration.[1][2] For instance, they are common starting materials for synthesizing important nitrogen-containing heterocycles and have been investigated as potential hypocholesteremic agents.

Traditionally, the synthesis of compounds like this compound involved multi-step sequences, often relying on the generation of harsh alkali metal enolates or stoichiometric organometallic reagents.[1][2] These methods frequently suffer from poor functional group tolerance and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. While palladium-catalyzed methods have been significant, modern approaches utilizing rhodium catalysis for direct C-H bond functionalization represent a paradigm shift, offering enhanced step- and atom-economy by transforming inert C-H bonds directly.[1][2]

This guide focuses on a highly efficient Rhodium(III)-catalyzed α-arylation of a silyl enol ether, a method that proceeds under milder conditions and demonstrates excellent compatibility with various functional groups.[1][2]

Synthetic Methodology: Rhodium(III)-Catalyzed α-Arylation

The preferred modern route to this compound is the direct cross-coupling of the corresponding silyl enol ether of cycloheptanone with a suitable aryl source via Rh(III)-catalyzed C-H activation. This method bypasses the need for pre-halogenated aryl rings and harsh bases, streamlining the synthetic process significantly.

Rationale for Experimental Design

The choice of a silyl enol ether as the ketone surrogate is critical. Compared to traditional ketone enolates, silyl enol ethers are stable, isolable compounds that react under milder, more controlled conditions, thereby enhancing functional group compatibility.[1][2] The reaction employs a directing group on the aryl component (e.g., a benzamide) to guide the rhodium catalyst to a specific C-H bond, ensuring high regioselectivity. A silver salt, typically Silver Acetate (AgOAc), is used as an oxidant to facilitate the proposed Rh(III)/Rh(V) catalytic cycle, which is necessary for the crucial C-C bond-forming reductive elimination step.[1][2]

Proposed Catalytic Cycle

The reaction is believed to proceed through the catalytic cycle depicted below. The process begins with the coordination of the benzamide directing group to the Rh(III) catalyst. This is followed by a directed C-H activation to form a five-membered rhodacycle intermediate. The silyl enol ether then coordinates to this complex, leading to the key C-C bond formation. An oxidation event, mediated by the silver additive, generates a Rh(V) species, which then undergoes reductive elimination to release the α-arylated product and regenerate the active Rh(III) catalyst.[1][2]

Experimental Protocol & Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, workup, purification, and analysis.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Rh(III)-catalyzed C-H functionalization.[1][2]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the benzamide derivative (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv.).

-

Solvent and Reactant Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous solvent (e.g., tert-Amyl alcohol).

-

Silyl Enol Ether Addition: Add 1-(trimethylsilyloxy)cyclohept-1-ene (1.5 equiv.) via syringe.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove metal salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude residue is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton at the α-position (triplet or doublet of doublets, ~3.6-3.8 ppm), and aliphatic protons of the cycloheptyl ring (multiplets, ~1.5-2.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (~210-215 ppm), signals for the aromatic carbons (~126-140 ppm), a signal for the α-methine carbon (~55-60 ppm), and signals for the aliphatic carbons of the cycloheptyl ring (~25-45 ppm). |

| FT-IR (cm⁻¹) | Strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₆O (188.12 g/mol ).[3] Common fragmentation patterns may include loss of the phenyl group or cleavage of the cycloheptanone ring. |

Applications in Drug Discovery and Development

The integration of ADME/DMPK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) principles early in the drug discovery process is crucial to reduce high attrition rates in clinical development.[4][5] The this compound scaffold is of significant interest in this context for several reasons:

-

Privileged Structure: The α-phenyl ketone motif is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. This makes it a valuable starting point for library synthesis in hit-to-lead campaigns.[5]

-

Metabolic Stability: The cycloheptyl ring can influence the metabolic stability of a drug candidate. Its lipophilicity affects absorption and distribution properties, which are key parameters evaluated in early DMPK studies.[4]

-

Precursor for Complex Molecules: this compound can be readily converted into more complex derivatives. For example, reductive amination can introduce an amino group to create α-amino ketones, which are precursors to compounds with potential neurological or antimicrobial activities.[6] Furthermore, it can be used to synthesize various heterocyclic systems, such as pyrazoloazepines, which have shown activity as serotonin receptor modulators.[7]

By providing a robust and efficient entry point to this versatile scaffold, the synthetic methods described herein empower medicinal chemists to rapidly generate and test novel chemical entities, accelerating the drug discovery pipeline.

Conclusion

The rhodium-catalyzed C-H functionalization approach for the synthesis of this compound offers a powerful and elegant solution to the challenges posed by classical synthetic methods. Its high efficiency, mild reaction conditions, and broad functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and characterization data provided in this guide serve as a practical resource for the reliable production of this important chemical building block, facilitating further exploration of its potential in medicinal chemistry and materials science.

References

-

Title: α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization Source: eScholarship, University of California URL: [Link]

-

Title: α‑Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C−H Functionalization Source: ACS Publications URL: [Link]

-

Title: Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone Source: Iranian Journal of Organic Chemistry URL: [Link]

-

Title: this compound - Optional[Raman] - Spectrum - SpectraBase Source: SpectraBase URL: [Link]

-

Title: 2-Phenylcyclohexanone | C12H14O Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: 2-Amino-2-phenylcyclohexanone | C12H15NO Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Principles of early drug discovery Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. escholarship.org [escholarship.org]

- 3. spectrabase.com [spectrabase.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-phenylcyclohexanone | C12H15NO | CID 12868228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-Phenylcycloheptanone (melting point, boiling point)

Introduction

2-Phenylcycloheptanone, a substituted cyclic ketone, represents a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its seven-membered carbocyclic ring appended with a phenyl group provides a unique combination of lipophilicity and conformational flexibility, making it an intriguing building block for the development of novel chemical entities. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its characterization, ensuring purity and providing essential data for reaction optimization, process development, and material handling. This guide offers an in-depth exploration of the physical properties of this compound, with a focus on the experimental determination of its melting and boiling points, underpinned by the principles of scientific integrity and practical laboratory considerations.

Physicochemical Properties of this compound

A comprehensive review of available data provides the following key physical properties for this compound (CAS RN: 14996-78-2).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Melting Point | 21-23 °C | [1] |

| Boiling Point | 136-138 °C at 4 mmHg | [1] |

| Density | 1.038 g/mL | [1] |

| Refractive Index | 1.542 | [1] |

These values serve as a benchmark for the experimental protocols detailed below. The relatively low melting point indicates that this compound may exist as a solid or a supercooled liquid at or near room temperature, a crucial consideration for its storage and handling. The boiling point, reported at reduced pressure, suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition at atmospheric pressure.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of this compound. The protocols are designed to be self-validating, incorporating best practices to ensure accuracy and reproducibility.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range (the span of temperature from the first visible sign of melting to the complete liquefaction) is typically narrow, often within 1-2 °C. The presence of impurities generally leads to a depression and broadening of the melting range.

-

Sample Preparation: A small quantity of crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped gently into the powdered sample. The sample is then compacted into the sealed end by tapping the tube on a hard surface or by dropping it through a long glass tube. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: A calibrated melting point apparatus is used for the determination. The loaded capillary tube is placed in the heating block of the apparatus.

-

Heating Rate: The temperature is increased at a rate of 10-15 °C per minute until it is approximately 15 °C below the expected melting point of 21-23 °C.

-

Data Acquisition: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Verification: The determination is repeated at least two more times with fresh samples to ensure the reproducibility of the results.

-

Fine Powdering: Ensures that the sample is heated uniformly, preventing a broad melting range due to temperature gradients.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

-

Reduced Sample Size: A small sample size minimizes thermal gradients within the sample itself.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like this compound, which may be susceptible to decomposition at high temperatures, determining the boiling point at reduced pressure is a standard and necessary practice.

-

Apparatus Setup: A microscale distillation apparatus is assembled. This includes a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus must be vacuum-tight.

-

Sample and Boiling Chips: The round-bottom flask is charged with a small amount of this compound and a few boiling chips to ensure smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 4 mmHg) using a vacuum regulator and monitored with a manometer.

-

Heating: The flask is gently heated using a heating mantle or an oil bath.

-

Data Acquisition: The temperature is monitored closely. The boiling point is the temperature at which the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature should remain constant during the distillation of the pure liquid.

-

Pressure Correction: If the boiling point is determined at a pressure other than the reference pressure, a pressure-temperature nomograph can be used to estimate the boiling point at the desired pressure.

-

Reduced Pressure: Lowering the pressure reduces the temperature required for the liquid to boil. This is essential for compounds that may decompose at their atmospheric boiling point.

-

Boiling Chips: Prevent bumping and ensure smooth, controlled boiling by providing nucleation sites for bubble formation.

-

Steady Condensation: A stable temperature reading during active distillation is indicative of a pure substance boiling.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data, emphasizing the importance of careful technique and an understanding of the underlying physical principles. By adhering to these methodologies, researchers can ensure the quality of their starting materials and build a solid foundation for subsequent synthetic transformations and biological evaluations.

References

-

This compound - 14996-78-2, C13H16O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Conformation Analysis of the 2-Phenylcycloheptanone Ring System

This guide provides a comprehensive exploration of the conformational landscape of 2-phenylcycloheptanone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the intricate interplay of steric and electronic factors that govern the three-dimensional structure of this substituted seven-membered ring system. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this complex topic.

Introduction: The Conformational Challenge of Seven-Membered Rings

Cycloheptane and its derivatives, unlike their well-behaved six-membered cyclohexane counterparts, present a formidable conformational challenge.[1][2][3] The increased flexibility of the seven-membered ring gives rise to a complex potential energy surface with multiple low-energy conformations.[1][2] The primary conformations of cycloheptane are the twist-chair (TC) and twist-boat (TB), along with the higher-energy chair (C) and boat (B) forms.[1][4] The twist-chair is generally considered the most stable conformation for cycloheptane itself.[1][5]

The introduction of a carbonyl group to form cycloheptanone introduces further complexity. The sp² hybridization of the carbonyl carbon and the associated dipole moment influence the conformational preferences of the ring.[4] The placement of a bulky and electronically distinct phenyl group at the 2-position, as in this compound, creates a fascinating case study in conformational analysis. The phenyl substituent can adopt either an axial-like or equatorial-like position, profoundly impacting the stability of the various ring conformations.

This guide will systematically dissect the conformational analysis of this compound, integrating experimental data with computational modeling to provide a holistic view of its structural dynamics.

Theoretical Framework: Unraveling the Conformational Landscape

A robust conformational analysis begins with a theoretical understanding of the possible structures and their relative energies. Computational chemistry provides an indispensable toolkit for this purpose.

Key Conformations of Cycloheptanone

The primary low-energy conformations of the cycloheptanone ring are variations of the twist-chair and twist-boat forms.[4] The presence of the carbonyl group removes some of the symmetry present in cycloheptane, leading to a greater number of distinct conformers.

-

Twist-Chair (TC): A family of flexible conformations that are generally the most stable.[1][4]

-

Twist-Boat (TB): Another family of flexible, low-energy conformations.[5]

-

Chair (C) and Boat (B): Typically higher in energy due to increased torsional and steric strain.[1]

The Influence of the 2-Phenyl Substituent

The phenyl group at the C2 position introduces significant steric and electronic considerations:

-

Steric Hindrance: The bulky phenyl group will preferentially occupy positions that minimize steric interactions with the rest of the ring. This often favors equatorial-like placements to avoid unfavorable 1,3-diaxial-type interactions.[6]

-

Electronic Effects: The π-system of the phenyl ring can interact with the carbonyl group, potentially influencing the conformational equilibrium. Hyperconjugation and dipole-dipole interactions can also play a role in stabilizing or destabilizing certain conformers.[7]

The interplay of these factors determines the preferred conformation of this compound.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential to validate and refine the theoretical models. The following spectroscopic and analytical techniques are central to the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying solution-phase conformations.[8] Both ¹H and ¹³C NMR provide a wealth of structural information.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles and spatial relationships. Analysis of these parameters can provide detailed information about the predominant conformation. For example, the magnitude of vicinal (³J) coupling constants can be related to the dihedral angle via the Karplus equation.

-

¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent.[9] Low-temperature NMR studies can be particularly informative, as they can "freeze out" individual conformers, allowing for their direct observation and characterization.[10]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximities of protons. The presence or absence of specific NOE cross-peaks can be used to confirm or refute proposed conformational models.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and gaining insights into molecular structure.[11] The position of the carbonyl (C=O) stretching frequency in the IR spectrum of this compound can be sensitive to the conformation of the ring and the electronic environment of the carbonyl group. Conjugation with the phenyl ring, for instance, can lead to a shift in the C=O stretching frequency.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[12][13] While the solid-state conformation may not be identical to the predominant solution-phase conformation, it provides an invaluable experimental benchmark for computational models.[14] The process involves growing a suitable single crystal, diffracting X-rays off the crystal lattice, and then computationally reconstructing the electron density map to determine the atomic positions.[15]

Computational Chemistry Workflow

Computational modeling is an essential partner to experimental work, providing a theoretical framework for interpreting data and exploring the full conformational space.

Molecular Mechanics (MM)

Molecular mechanics methods offer a computationally efficient way to perform an initial conformational search. By treating atoms as balls and bonds as springs, MM can rapidly explore a large number of potential conformations and identify low-energy candidates for further analysis.

Density Functional Theory (DFT)

DFT calculations provide a more accurate quantum mechanical description of the electronic structure and are well-suited for optimizing the geometries and calculating the relative energies of the low-energy conformers identified by MM.[7] Functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger) are commonly used for this purpose.

Experimental and Computational Protocols

Protocol 1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

Integrate all signals and determine coupling constants from the multiplet patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

Acquire a suite of 2D NMR spectra to aid in the complete assignment of all proton and carbon signals and to identify through-bond and through-space correlations.

-

-

Low-Temperature NMR (Optional):

-

If conformational exchange is suspected, acquire spectra at progressively lower temperatures until the exchange process is slowed or stopped on the NMR timescale, allowing for the observation of individual conformers.

-

Protocol 2: Computational Conformational Search and Energy Calculation

-

Initial Structure Generation: Build the this compound molecule in a molecular modeling software package.

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS).

-

Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

Geometry Optimization and Energy Calculation (DFT):

-

Take the low-energy conformers from the MM search and perform full geometry optimization using a DFT method (e.g., B3LYP/6-31G*).

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

-

Analysis:

-

Compare the relative energies (ΔG) of the stable conformers to predict their equilibrium populations.

-

Compare calculated NMR parameters (chemical shifts, coupling constants) with experimental data to validate the predicted predominant conformation.

-

Data Presentation and Interpretation

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Phenyl Position | Relative Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Twist-Chair 1 (TC1) | Equatorial-like | 0.00 | 75 |

| Twist-Chair 2 (TC2) | Axial-like | 0.85 | 15 |

| Twist-Boat 1 (TB1) | Equatorial-like | 1.20 | 7 |

| Twist-Boat 2 (TB2) | Axial-like | 1.80 | 3 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift of H2 | ~3.5 ppm | Deshielded proton adjacent to both phenyl and carbonyl groups. |

| ¹³C NMR | Carbonyl Carbon (C1) | ~210 ppm | Typical for a cycloalkanone. |

| IR | C=O Stretch | ~1705 cm⁻¹ | Indicates a saturated seven-membered ring ketone.[16] |

Visualizing Conformational Pathways and Workflows

dot // Diagram 1: Conformational Interconversion of Cycloheptanone graph G1 { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

TC [label="Twist-Chair (TC)\n(Global Minimum)", pos="0,2!", fillcolor="#34A853"]; TB [label="Twist-Boat (TB)", pos="3,0!", fillcolor="#FBBC05"]; C [label="Chair (C)\n(Higher Energy)", pos="-3,0!", fillcolor="#EA4335"]; B [label="Boat (B)\n(Higher Energy)", pos="0,-2!", fillcolor="#EA4335"];

TC -- C [label="Pseudorotation"]; TC -- TB [label="Pseudorotation"]; C -- B; TB -- B; } dot Caption: Conformational interconversion pathways for the cycloheptanone ring system.

Conclusion

The conformational analysis of this compound is a complex but tractable problem that requires a synergistic application of experimental and computational techniques. The bulky phenyl group at the 2-position significantly influences the conformational equilibrium of the flexible seven-membered ring, generally favoring a twist-chair conformation with the phenyl group in an equatorial-like position to minimize steric strain.

A thorough analysis, integrating high-resolution NMR data, IR spectroscopy, and potentially X-ray crystallography with robust computational modeling, allows for a detailed and reliable characterization of the conformational landscape of this important molecular scaffold. The insights gained from such studies are critical for understanding the reactivity, biological activity, and overall properties of molecules containing the this compound core, thereby aiding in the rational design of new chemical entities in drug discovery and materials science.

References

-

Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. (2020). YouTube. Retrieved from [Link]

-

Schematic representation of cycloheptane and cycloheptanone in... (n.d.). ResearchGate. Retrieved from [Link]

-

Rozada, T. C., Gauze, G. F., Favaro, D. C., Rittner, R., & Basso, E. A. (2012). Infrared and Theoretical Calculations in 2-halocycloheptanones Conformational Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 277–287. Retrieved from [Link]

-

Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. Retrieved from [Link]

-

Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589. Retrieved from [Link]

-

Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Karabatsos, G. J., & Hsi, N. (1967). Conformational studies of a-substituted ketones by nuclear magnetic resonance. Canadian Journal of Chemistry, 45(21), 2529–2538. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

-

Bailey, W. F., et al. (1998). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 63(13), 4370-4379. Retrieved from [Link]

-

Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Retrieved from [Link]

-

2-Phenylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]

-

Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. (2023). Crimson Publishers. Retrieved from [Link]

-

Ketone IR Spectroscopy Analysis. (2024). Berkeley Learning Hub. Retrieved from [Link]

-

Conformations of Cycloalkanes. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Molecular comformation of the cycloheptane ring in the solid state. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. (n.d.). PrepChem.com. Retrieved from [Link]

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]

- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. Retrieved from [Link]

-

Cyclohexane conformation. (n.d.). Wikipedia. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003671). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Lemmer, H. T. (2008). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Conformational analysis of cyclohexanone. (2020). YouTube. Retrieved from [Link]

-

Cycloheptane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. (2023). YouTube. Retrieved from [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). PubMed. Retrieved from [Link]

-

How To Interpret IR Spectra In 1 Minute Or Less. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Conformations of Cyclohexane. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. (n.d.). ResearchGate. Retrieved from [Link]

-

Wiberg, K. B., Castejon, H., Bailey, W. F., & Ochterski, J. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry, 65(4), 1181–1187. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. biomedres.us [biomedres.us]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Infrared and theoretical calculations in 2-halocycloheptanones conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Cycloheptanone(502-42-1) IR Spectrum [m.chemicalbook.com]

The α-Phenyl Cycloalkanone Motif: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The α-phenyl cycloalkanone structural motif is a cornerstone in modern synthetic and medicinal chemistry. Its unique conformational properties and synthetic versatility have established it as a privileged scaffold in the development of novel therapeutics and complex molecular architectures. This in-depth technical guide provides a comprehensive historical and technical overview of α-phenyl cycloalkanones, designed for researchers, scientists, and drug development professionals. We will traverse the timeline from the earliest reported syntheses to the revolutionary advent of palladium-catalyzed α-arylation, critically examining the causal factors behind key experimental choices. This guide will further provide detailed, field-tested protocols and explore the profound impact of this motif on drug discovery, exemplified by compounds such as phencyclidine (PCP) and ketamine.

Introduction: The Significance of the α-Phenyl Cycloalkanone Core

The introduction of a phenyl group at the α-position of a cycloalkanone ring fundamentally alters the molecule's steric and electronic properties. This substitution imparts conformational rigidity and provides a key vector for molecular recognition by biological targets. The α-phenyl cycloalkanone core is a prevalent feature in a multitude of biologically active compounds, serving as a critical building block in the synthesis of therapeutics for central nervous system (CNS) disorders, inflammation, and infectious diseases. Its importance lies not only in its presence in final drug products but also in its role as a versatile synthetic intermediate, amenable to a wide array of chemical transformations.

Historical Perspective: The Dawn of α-Phenyl Cycloalkanone Synthesis

The journey into the synthesis of α-phenyl cycloalkanones began with classical methods that, while foundational, often contended with challenges of regioselectivity and harsh reaction conditions.

The First Reported Synthesis

The first documented synthesis of a compound featuring the α-phenyl cycloalkanone core was reported in 1938 with the preparation of 3-benzoyl-2-phenylcyclopentanone. This seminal work laid the groundwork for future explorations into the synthesis and reactivity of this important class of molecules.

Classical Synthetic Methodologies (Pre-1980s)

Prior to the advent of modern transition-metal catalysis, the synthesis of α-phenyl cycloalkanones relied on a collection of now-classical organic reactions. These methods, while historically significant, often required stoichiometric reagents and offered limited functional group tolerance.

One of the most common early approaches was the aldol condensation of a cycloalkanone with benzaldehyde, followed by reduction . This two-step sequence first yields an α,β-unsaturated ketone (a benzylidene cycloalkanone), which is then reduced, typically via catalytic hydrogenation, to the saturated α-phenyl cycloalkanone[1]. The primary advantage of this method is its simplicity and the use of readily available starting materials. However, the reduction step can sometimes lead to over-reduction of the ketone functionality.

Another cornerstone of classical synthesis is the Stork enamine synthesis . This method involves the reaction of a cycloalkanone with a secondary amine (such as pyrrolidine or piperidine) to form an enamine. This enamine then acts as a nucleophile, reacting with a benzyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing an α-benzyl group. The Stork enamine synthesis offered a milder alternative to direct enolate alkylation and improved regioselectivity.

The use of organometallic reagents , such as Grignard reagents, also played a role, although not for direct α-arylation. For instance, the reaction of a benzylmagnesium halide with a cycloalkanone, followed by oxidation of the resulting tertiary alcohol, could yield the desired product, albeit through a multi-step process[2].

These classical methods, while effective to a degree, were often hampered by issues such as poly-alkylation, lack of regiocontrol in unsymmetrical ketones, and the need for harsh reaction conditions. The limitations of these approaches created a clear need for more efficient and selective methods, setting the stage for a revolutionary breakthrough in the field.

The Modern Era: Palladium-Catalyzed α-Arylation

The late 20th century witnessed a paradigm shift in the synthesis of α-phenyl cycloalkanones with the development of palladium-catalyzed α-arylation of ketones. This transformative methodology, pioneered by the groups of Stephen L. Buchwald and John F. Hartwig, provided a direct and highly efficient route to these valuable compounds[1]. The reaction involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst, typically supported by a sterically hindered and electron-rich phosphine ligand[3].

The significance of this development cannot be overstated. It offered a solution to many of the challenges posed by classical methods, providing excellent yields, broad substrate scope, and high functional group tolerance under relatively mild conditions[3].

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle for the palladium-catalyzed α-arylation of ketones is a finely tuned sequence of organometallic transformations. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

-

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.

-

Enolate Formation : Concurrently, a base deprotonates the cycloalkanone to form the corresponding enolate.

-

Transmetalation/Coordination : The enolate then coordinates to the palladium(II) center, displacing the halide.

-

Reductive Elimination : This is the key carbon-carbon bond-forming step. The aryl group and the enolate α-carbon are reductively eliminated from the palladium center, forming the α-phenyl cycloalkanone and regenerating the palladium(0) catalyst.

The choice of ligand is critical to the success of this reaction. Sterically bulky, electron-rich phosphine ligands, such as those based on a biphenyl scaffold, have been shown to accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition.

Caption: Catalytic cycle of palladium-catalyzed α-arylation of ketones.

Experimental Protocols: From Classical to Modern

To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of an α-phenyl cycloalkanone.

Classical Synthesis: 2-Phenylcyclohexanone via Aldol Condensation and Reduction

This two-step protocol is illustrative of early synthetic approaches.

Step 1: Aldol Condensation to form 2-Benzylidenecyclohexanone

-

Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) in 100 mL of ethanol.

-

Reaction : To this stirring solution at room temperature, add a 10% (w/v) aqueous solution of sodium hydroxide (2.0 eq) dropwise over 15 minutes. A precipitate will begin to form.

-

Stirring : Allow the mixture to stir at room temperature for 3 hours.

-

Work-up : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

-

Purification : The crude product can be recrystallized from ethanol to yield pure 2-benzylidenecyclohexanone.

Step 2: Catalytic Hydrogenation to form 2-Phenylcyclohexanone

-

Setup : In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 eq) from the previous step in 100 mL of ethanol.

-

Catalyst : Add palladium on carbon (10% w/w, 0.01 eq) to the solution.

-

Reaction : Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up : Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-phenylcyclohexanone.

Modern Synthesis: Palladium-Catalyzed α-Arylation of Cyclohexanone

This protocol is representative of the highly efficient Buchwald-Hartwig amination.

-

Setup : In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Reagents : Add cyclohexanone (1.2 eq) and bromobenzene (1.0 eq) to the tube via syringe, followed by 10 mL of anhydrous toluene.

-

Reaction : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-phenylcyclohexanone.

Comparative Analysis of Synthetic Methodologies

The evolution from classical to modern synthetic methods for α-phenyl cycloalkanones represents a significant leap in chemical efficiency and versatility.

| Feature | Classical Methods (e.g., Aldol/Reduction) | Modern Pd-Catalyzed α-Arylation |

| Reagents | Stoichiometric base, reducing agents | Catalytic palladium, ligand, stoichiometric base |

| Selectivity | Prone to side reactions (e.g., over-reduction) | High mono-arylation selectivity |

| Conditions | Often requires multiple steps, harsh conditions | Generally milder, single-step reaction |

| Yields | Variable, often moderate | Generally high to excellent |

| Substrate Scope | Limited functional group tolerance | Broad functional group tolerance |

| Atom Economy | Lower | Higher |

Applications in Drug Discovery and Development

The α-phenyl cycloalkanone scaffold is a key pharmacophore in several important therapeutic agents, most notably in the field of neuroscience.

Phencyclidine (PCP) and its Analogs

Phencyclidine (PCP), first synthesized in 1956, is a dissociative anesthetic that was later discontinued for human use due to its psychotomimetic effects[4]. The synthesis of PCP involves the reaction of 1-piperidinocyclohexanecarbonitrile with a phenylmagnesium bromide Grignard reagent, a classic example of nucleophilic addition to a nitrile[4]. The α-phenylcyclohexyl core is essential for its activity as an NMDA receptor antagonist. The study of PCP's mechanism of action has been instrumental in developing the glutamate hypothesis of schizophrenia[5].

Ketamine

Ketamine, a structural analog of PCP, is a widely used anesthetic and has gained significant attention for its rapid-acting antidepressant effects. Its synthesis also relies on the α-phenyl cycloalkanone motif, specifically 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone. The presence of the α-aryl group is critical for its pharmacological profile.

The development of PCP and ketamine underscores the therapeutic potential of the α-phenyl cycloalkanone scaffold and continues to inspire the design of new CNS-active agents.

Conclusion and Future Outlook

The history of α-phenyl cycloalkanones is a compelling narrative of chemical innovation. From the foundational, multi-step classical syntheses to the elegant and efficient palladium-catalyzed methodologies, the ability to construct this key structural motif has advanced significantly. This progress has not only expanded the toolkit of synthetic chemists but has also had a profound impact on medicinal chemistry, enabling the discovery and development of life-changing pharmaceuticals.

The future of α-phenyl cycloalkanone synthesis will likely focus on developing even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photoredox catalysis. Furthermore, the development of asymmetric α-arylation methods to control the stereochemistry of these compounds will continue to be a major area of research, allowing for the synthesis of enantiopure drugs with improved therapeutic indices. The α-phenyl cycloalkanone core, with its rich history and proven utility, is poised to remain a central and enabling structure in the future of chemical and pharmaceutical sciences.

References

- Moghimi, S. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone.

- BenchChem. (2025). A Guide to the Historical Synthesis of 2-Benzylcyclohexanone. BenchChem.

- Google Patents. (n.d.). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.

- Buchwald, S. L., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.

- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

- Morris, H., & Wallach, J. (2018). DARK Classics in Chemical Neuroscience: Phencyclidine (PCP). ACS Chemical Neuroscience, 9(10), 2357-2374.

Sources

A Technical Guide to the Theoretical Stability Analysis of 2-Phenylcycloheptanone

Foreword: The Stereochemical Challenge of Medium-Sized Rings

In the landscape of medicinal chemistry and materials science, the conformational behavior of cyclic molecules is a cornerstone of their function. While small (5-6 membered) and large (>12 membered) rings are relatively well-understood, medium-sized rings (7-11 members) like cycloheptanone present a unique and complex challenge. Their high degree of flexibility results in a shallow potential energy surface with numerous low-energy conformers, making experimental characterization difficult. The introduction of a bulky substituent, such as a phenyl group at the C2 position, further complicates this landscape by creating stereocenters and introducing non-covalent interactions that dictate diastereomeric stability.

This guide provides a comprehensive, in-depth protocol for leveraging modern computational chemistry to dissect the conformational and stereochemical stability of 2-phenylcycloheptanone. We will move beyond a simple recitation of steps to explain the underlying causality for each methodological choice, providing researchers with a robust framework for predicting the most stable forms of this and similar flexible molecules.

The Conformational Landscape of the Cycloheptanone Scaffold

Unlike the rigid chair of cyclohexane, the seven-membered ring of cycloheptanone exists as a dynamic equilibrium of several conformations, primarily the Twist-Chair (TC) and Chair (C) forms, with Boat (B) and Twist-Boat (TB) forms often representing transition states or higher-energy minima. A recent study on cycloheptane derivatives confirmed that the twist-chair conformation is typically the most stable.[1] The presence of the sp²-hybridized carbonyl group slightly alters the ideal bond angles, but the fundamental challenge remains: identifying the global minimum on a complex potential energy surface.

The introduction of the 2-phenyl group introduces a chiral center. This means we must consider not only the ring's conformation but also the spatial orientation of the phenyl group (axial vs. equatorial) and its rotational position (rotamers). This leads to a multitude of potential diastereomers, each with a unique stability profile. Predicting the thermodynamically preferred structure is critical for understanding its reactivity and potential biological interactions.

The Hierarchical Workflow for Stability Calculation

A brute-force quantum mechanical approach to exploring every possible conformation of this compound is computationally prohibitive. Therefore, a multi-level, hierarchical workflow is the industry-standard and most efficient strategy.[2] This approach balances the need for a thorough conformational search with the high accuracy required for final energy calculations.

Caption: Hierarchical workflow for computational stability analysis.

Experimental Protocol: Step-by-Step Stability Determination

Objective: To identify the lowest energy conformers of (R)-2-phenylcycloheptanone and determine their relative stabilities.

Protocol:

-

Structure Generation:

-

Generate the 3D structure of (R)-2-phenylcycloheptanone from its SMILES string (O=C1CCCC[C@H]1c2ccccc2).

-

-

Conformational Search (Level 1):

-

Methodology: Employ a computationally inexpensive method to explore the vast conformational space. The GFN2-xTB semi-empirical tight-binding method, often used within the CREST software, is highly effective for this task.[3] It efficiently samples both ring conformations and phenyl group rotamers.

-

Software: CREST (Conformer-Rotamer Ensemble Search Tool)

-

Execution: Run the crest command on the initial structure. This will generate a large ensemble of potential conformers within a specified energy window (e.g., 10 kcal/mol) of the discovered lowest-energy structure.

-

-

Refinement and Optimization (Level 2):

-

Rationale: The geometries from GFN2-xTB are approximate. Density Functional Theory (DFT) is required for more accurate structures and energies.[4][5] We use a modest basis set here to keep computation time reasonable for a potentially large number of conformers.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Execution:

-

For each unique conformer generated by CREST, perform a geometry optimization and frequency calculation.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d).

-

Solvation (Optional but Recommended): Include an implicit solvation model like the Polarizable Continuum Model (PCM) to simulate a specific solvent environment (e.g., chloroform or water).[6]

-

Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it as a true local minimum. Discard any structures with imaginary frequencies (transition states).

-

-

-

High-Accuracy Single-Point Energy (Level 3):

-

Rationale: To obtain highly accurate relative energies, we use the refined geometries from the previous step and apply a more robust functional and a larger basis set.[7] This "single-point" calculation does not re-optimize the geometry, saving significant time. The ωB97X-D functional is excellent for capturing non-covalent interactions, such as those between the phenyl ring and the cycloheptanone ring, while a triple-zeta basis set like cc-pVTZ offers a good balance of accuracy and cost.[8][9]

-

Execution:

-

Using the optimized geometries from Step 3, perform a single-point energy calculation.

-

Method: ωB97X-D functional.

-

Basis Set: cc-pVTZ.

-

Solvation: Use the same PCM model as in Step 3 for consistency.

-

-

-

Thermodynamic Analysis (Level 4):

-

Rationale: Electronic energy (E) alone is insufficient for comparing stability at a given temperature. We must account for thermal contributions (enthalpy, H) and entropy (S) by calculating the Gibbs Free Energy (G = H - TS). The thermal corrections (zero-point vibrational energy, rotational and translational contributions) are obtained from the frequency calculation in Step 3.

-

Execution:

-

Calculate the Gibbs Free Energy (G) for each conformer by adding the thermal corrections from the B3LYP/6-31G(d) frequency calculation to the single-point electronic energy from the ωB97X-D/cc-pVTZ calculation.

-

Determine the relative free energy (ΔG) of each conformer with respect to the global minimum (the conformer with the lowest G).

-

Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to understand its contribution to the overall equilibrium.

-

-

Deep Dive: Justifying Methodological Choices

A robust computational protocol is built on informed decisions. The choices of methods, functionals, and basis sets are not arbitrary and directly impact the quality of the results.

Caption: Decision matrix for selecting computational methods.

-

Why a Semi-Empirical Start? Methods like GFN2-xTB are orders of magnitude faster than DFT.[3] For a molecule with the flexibility of this compound, a DFT-level conformational search would be computationally crippling. GFN2-xTB provides a cost-effective way to generate a high-quality set of candidate structures.[10][11]

-

Choosing the Right Functional: The functional approximates the exchange-correlation energy in DFT, which is the most challenging part of the calculation.

-

B3LYP: A "workhorse" hybrid functional that provides excellent results for the geometries of many organic molecules.[5] It is a reliable choice for the optimization step.

-

ωB97X-D / M06-2X: These functionals are specifically designed to better account for non-covalent interactions, particularly London dispersion forces.[8] This is critical for this compound, where π-stacking or CH-π interactions between the phenyl ring and the aliphatic ring can contribute several kcal/mol to the relative stability.

-

-

The Importance of the Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.

-

6-31G(d): This is a Pople-style, split-valence basis set with polarization functions on heavy atoms. It represents a good compromise between accuracy and computational cost for the geometry optimization phase.[12]

-

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This Dunning-style basis set is much larger and more flexible, allowing for a more accurate description of the electron density.[9] Using it for a final single-point energy calculation is a gold-standard practice for achieving chemical accuracy (≈ 1 kcal/mol).[8]

-

Data Presentation and Interpretation

The final output of this workflow is a list of conformers and their relative Gibbs free energies. A clear, tabular presentation is essential for interpretation.

Table 1: Calculated Relative Energies of Low-Energy Conformers of (R)-2-Phenylcycloheptanone

| Conformer ID | Ring Conformation | Phenyl Orientation | Relative Electronic Energy (ΔE, kcal/mol)a | Relative Gibbs Free Energy (ΔG, kcal/mol)b | Boltzmann Population (%) at 298.15 K |

| CONF-01 | Twist-Chair (TC) | Equatorial | 0.00 | 0.00 | 75.8 |